molecular formula C5H5FN2O B13115841 2-Amino-3-fluoro-4-hydroxypyridine

2-Amino-3-fluoro-4-hydroxypyridine

Cat. No.: B13115841
M. Wt: 128.10 g/mol
InChI Key: JLPPEGMMBDXLJR-UHFFFAOYSA-N
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Description

2-Amino-3-fluoropyridin-4(1H)-one is a heterocyclic compound that contains both an amino group and a fluorine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoropyridin-4(1H)-one typically involves the selective fluorination of 4-substituted 2-aminopyridines and pyridin-2(1H)-ones. One common method involves dissolving 4-aryl-2-aminopyridine in a mixture of chloroform and water, followed by the addition of a fluorinating agent such as Selectfluor. The reaction mixture is stirred at a controlled temperature for a specified period, and the desired product is obtained after purification .

Industrial Production Methods

Industrial production methods for 2-Amino-3-fluoropyridin-4(1H)-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoropyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can result in various substituted pyridines .

Scientific Research Applications

2-Amino-3-fluoropyridin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoropyridin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-iodopyridine: This compound has a similar structure but contains an iodine atom instead of an amino group.

    2-Amino-3-chloropyridin-4(1H)-one: This compound is similar but contains a chlorine atom instead of a fluorine atom.

Uniqueness

2-Amino-3-fluoropyridin-4(1H)-one is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-3-fluoro-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPPEGMMBDXLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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